N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine: is a complex organic compound that features both dibenzo[b,d]thiophene and dibenzo[b,d]furan moieties. These structures are known for their aromatic stability and unique electronic properties, making the compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine typically involves the coupling of dibenzo[b,d]thiophene and dibenzo[b,d]furan derivatives. One common method is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where aryl halides react with aryl boronic acids in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of organic semiconductors and light-emitting diodes (LEDs) .
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as high-performance polymers and coatings. Its stability and electronic properties are leveraged in various applications .
Mechanism of Action
The mechanism by which N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine exerts its effects depends on its specific application. In organic electronics, the compound functions as a hole-blocking material, preventing the recombination of charge carriers and enhancing device efficiency. This is achieved through its high thermal stability and deep highest occupied molecular orbital (HOMO) energy levels .
In biological systems, the compound’s derivatives may interact with cellular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Dibenzo[b,d]furan: Shares the furan moiety but lacks the thiophene component.
Dibenzo[b,d]thiophene: Contains the thiophene moiety but lacks the furan component.
N-(Dibenzo[b,d]thiophen-3-yl)dibenzo[b,d]furan-2-amine: A positional isomer with the thiophene moiety at a different position.
Uniqueness: N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine is unique due to the combination of both dibenzo[b,d]thiophene and dibenzo[b,d]furan moieties, providing a distinct set of electronic and structural properties. This dual functionality enhances its applicability in various fields, from organic electronics to medicinal chemistry .
Properties
Molecular Formula |
C24H15NOS |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-dibenzothiophen-2-yldibenzofuran-2-amine |
InChI |
InChI=1S/C24H15NOS/c1-3-7-21-17(5-1)19-13-15(9-11-22(19)26-21)25-16-10-12-24-20(14-16)18-6-2-4-8-23(18)27-24/h1-14,25H |
InChI Key |
ZVJRLNBQBCOSFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)NC4=CC5=C(C=C4)SC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.